molecular formula C11H10ClIO3 B8152170 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester

Cat. No.: B8152170
M. Wt: 352.55 g/mol
InChI Key: LYVDNAAEHOCPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, along with an oxo group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sandmeyer Reaction: The amino group is converted to an iodo group using the Sandmeyer reaction.

    Friedel-Crafts Acylation: The resulting 2-chloro-5-iodobenzoic acid is then subjected to Friedel-Crafts acylation to introduce the oxo group.

    Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.

Industrial Production Methods

For industrial production, the process is optimized for high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis. The Sandmeyer reaction, in particular, is favored for its high iodine utilization rate and simplicity in operation .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the substitution of the chloro group.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the oxo group.

    Hydrolysis: Acidic or basic conditions can be used for the hydrolysis of the ester group.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The major product is 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid.

Scientific Research Applications

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloro and iodo substituents can enhance binding affinity to target proteins, while the oxo and ester groups can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid: Similar structure but lacks the ethyl ester group.

    3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

    3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid isopropyl ester: Similar structure but with an isopropyl ester instead of an ethyl ester.

Uniqueness

The presence of both chloro and iodo substituents on the phenyl ring, along with the oxo and ethyl ester groups, makes 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester uniqueThe combination of these substituents can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable intermediate in drug development .

Properties

IUPAC Name

ethyl 3-(2-chloro-5-iodophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVDNAAEHOCPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.